![molecular formula C20H23F3N2 B5728670 1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine (also known as DFMDP) is a chemical compound that belongs to the piperazine family. It is a potent and selective agonist of the serotonin 2B receptor, which is a subtype of the serotonin receptor family. DFMDP has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. In
Scientific Research Applications
DFMDP has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to be a potent and selective agonist of the serotonin 2B receptor, which is involved in the regulation of various physiological processes, such as cardiovascular function, gastrointestinal motility, and mood regulation. DFMDP has been used to study the role of the serotonin 2B receptor in these processes, as well as to investigate the potential therapeutic applications of serotonin 2B receptor agonists in various diseases, such as depression, anxiety, and irritable bowel syndrome.
Mechanism of Action
DFMDP acts as a potent and selective agonist of the serotonin 2B receptor, which is a G protein-coupled receptor that is coupled to the Gq protein. Activation of the serotonin 2B receptor by DFMDP leads to the activation of the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to the IP3 receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This results in the activation of various downstream signaling pathways, which ultimately lead to the physiological effects of DFMDP.
Biochemical and Physiological Effects:
DFMDP has been shown to have a variety of biochemical and physiological effects, particularly in the cardiovascular and gastrointestinal systems. It has been shown to increase the contractility of cardiac myocytes, as well as to increase the release of serotonin from enterochromaffin cells in the gastrointestinal tract. DFMDP has also been shown to have anxiogenic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
DFMDP has several advantages as a research tool, including its potency and selectivity for the serotonin 2B receptor, as well as its ability to activate downstream signaling pathways. However, it also has several limitations, including its potential toxicity and the difficulty of synthesizing and purifying the compound. Additionally, its effects on other serotonin receptor subtypes may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DFMDP. One potential area of research is the development of more selective agonists and antagonists of the serotonin 2B receptor, which could be used to further elucidate the role of this receptor in various physiological processes. Another potential area of research is the investigation of the potential therapeutic applications of serotonin 2B receptor agonists in various diseases, such as depression, anxiety, and irritable bowel syndrome. Additionally, the use of DFMDP in combination with other drugs or therapies may have potential synergistic effects and could be investigated in future studies.
Synthesis Methods
DFMDP can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylamine with trifluoromethylbenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the cyclization of the resulting intermediate with piperazine. The purity and yield of DFMDP can be improved by using various purification techniques, such as recrystallization and column chromatography.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-15-6-7-16(2)19(12-15)25-10-8-24(9-11-25)14-17-4-3-5-18(13-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYUAMRUKFOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.